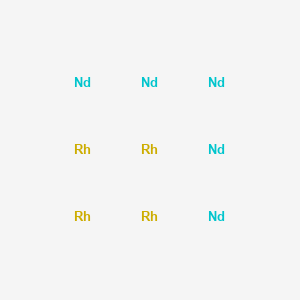
2(3H)-Furanone, dihydro-5-(iodomethyl)-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-5-(iodomethyl)-, ®- is a chiral compound with significant importance in organic chemistry. This compound belongs to the class of furanones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-(iodomethyl)-, ®- typically involves the iodination of a suitable precursor. One common method is the iodination of dihydrofuranone derivatives using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, dihydro-5-(iodomethyl)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodide group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The iodide group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and cyanides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution with amines can produce amine derivatives.
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-5-(iodomethyl)-, ®- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, dihydro-5-(iodomethyl)-, ®- involves its interaction with various molecular targets. The iodide group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The compound’s biological activity is often attributed to its ability to interact with enzymes and other proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(3H)-Furanone, dihydro-5-(bromomethyl)-, ®-
- 2(3H)-Furanone, dihydro-5-(chloromethyl)-, ®-
- 2(3H)-Furanone, dihydro-5-(methyl)-, ®-
Uniqueness
2(3H)-Furanone, dihydro-5-(iodomethyl)-, ®- is unique due to the presence of the iodide group, which imparts distinct reactivity compared to its bromine, chlorine, and methyl analogs. The iodide group is more reactive in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
58879-35-9 |
|---|---|
Formule moléculaire |
C5H7IO2 |
Poids moléculaire |
226.01 g/mol |
Nom IUPAC |
(5R)-5-(iodomethyl)oxolan-2-one |
InChI |
InChI=1S/C5H7IO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2/t4-/m1/s1 |
Clé InChI |
JINVQKMSBSYTHN-SCSAIBSYSA-N |
SMILES isomérique |
C1CC(=O)O[C@H]1CI |
SMILES canonique |
C1CC(=O)OC1CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


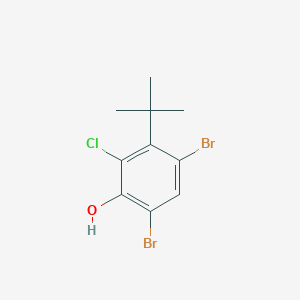


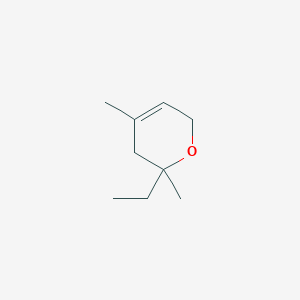
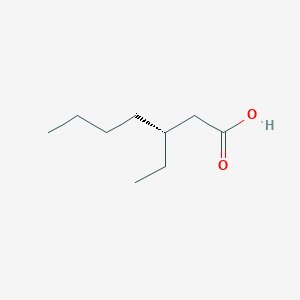


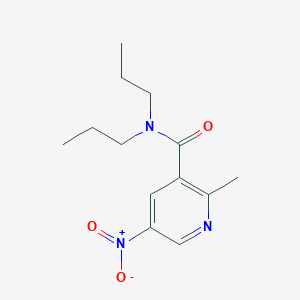
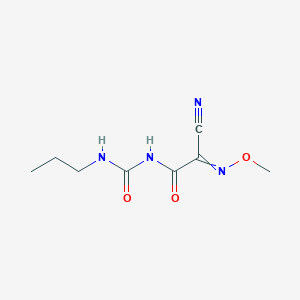
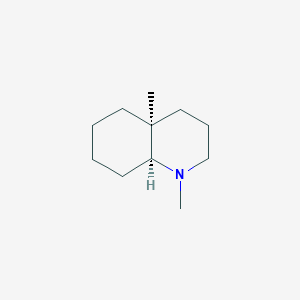
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
